molecular formula C14H16INO2 B3251039 1H-Indole-1-acetic acid, 2-iodo-, 1,1-dimethylethyl ester CAS No. 206196-82-9

1H-Indole-1-acetic acid, 2-iodo-, 1,1-dimethylethyl ester

Cat. No.: B3251039
CAS No.: 206196-82-9
M. Wt: 357.19 g/mol
InChI Key: JAULUXXPCQASKI-UHFFFAOYSA-N
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Description

1H-Indole-1-acetic acid, 2-iodo-, 1,1-dimethylethyl ester is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by the presence of an indole ring, an acetic acid moiety, and an ester group with a 2-iodo substitution.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-1-acetic acid, 2-iodo-, 1,1-dimethylethyl ester typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and others.

    Introduction of the Acetic Acid Moiety: This step involves the reaction of the indole derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Iodination: The

Properties

IUPAC Name

tert-butyl 2-(2-iodoindol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16INO2/c1-14(2,3)18-13(17)9-16-11-7-5-4-6-10(11)8-12(16)15/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAULUXXPCQASKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C2=CC=CC=C2C=C1I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101258576
Record name 1,1-Dimethylethyl 2-iodo-1H-indole-1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101258576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206196-82-9
Record name 1,1-Dimethylethyl 2-iodo-1H-indole-1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206196-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 2-iodo-1H-indole-1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101258576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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